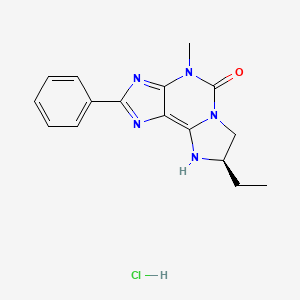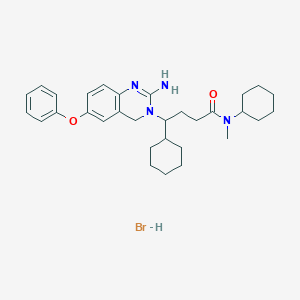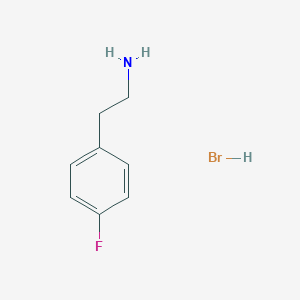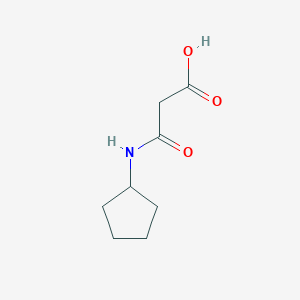
Psb 11 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- PSB 11 hydrochloride is a synthetic compound with the chemical formula C₁₆H₁₈ClN₅O and a molecular weight of 331.8 Da.
- It acts as a competitive antagonist for the human adenosine A₃ receptor (A₃-R) and displays potent and highly selective characteristics toward this receptor .
- Additionally, this compound has been reported as the most potent Adenosine A₁-R antagonist .
- Notably, it exhibits anti-inflammatory effects.
Preparation Methods
- The synthetic route for PSB 11 hydrochloride involves specific reaction conditions.
- Unfortunately, detailed industrial production methods are not widely available in the public domain.
Chemical Reactions Analysis
- PSB 11 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- PSB 11 hydrochloride finds applications in several scientific fields:
Chemistry: As a tool to study adenosine receptors and their signaling pathways.
Biology: Investigating the role of A₃-R in cellular processes.
Medicine: Potential therapeutic applications related to inflammation and immune responses.
Industry: Although industrial applications are limited, research may uncover novel uses.
Mechanism of Action
- PSB 11 hydrochloride exerts its effects by antagonizing the human A₃-R.
- Molecular targets and pathways involved in this antagonism are still an active area of research.
Comparison with Similar Compounds
- PSB 11 hydrochloride stands out due to its high selectivity for the human A₃-R.
- Similar compounds include other adenosine receptor antagonists, but PSB 11’s potency and specificity set it apart.
Properties
CAS No. |
444717-56-0 |
|---|---|
Molecular Formula |
C16H18ClN5O |
Molecular Weight |
331.80 g/mol |
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
GXTWRDNRTCRTTO-RFVHGSKJSA-N |
SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Isomeric SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Synonyms |
8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one PSB 11 PSB-11 PSB11 cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















